

# A Comparative Guide to Quantum Chemical Calculations on 2,4-Dimethylpyrrole

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## Compound of Interest

Compound Name: 2,4-Dimethylpyrrole

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This guide provides an objective comparison of quantum chemical calculation methods for **2,4-Dimethylpyrrole**, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize computational chemistry in their work.

## Introduction

**2,4-Dimethylpyrrole** is a substituted pyrrole that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials like BODIPY dyes.<sup>[1][2][3]</sup> Understanding its electronic structure and thermodynamic properties through computational methods is crucial for optimizing its applications. Quantum chemical calculations offer a powerful tool for predicting molecular properties, complementing and guiding experimental work. This guide compares the performance of a widely used quantum chemical method, Density Functional Theory (DFT), against experimental findings for **2,4-Dimethylpyrrole** and related compounds.

## Computational and Experimental Methodologies

A robust approach to validating computational results is to compare them with high-precision experimental data. The data presented here is derived from studies employing specific computational protocols and experimental measurements.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory is a popular quantum chemical method that calculates the electronic structure of many-body systems.[4] The calculations summarized in this guide were performed using the following protocol[5]:

- **Geometry Optimization:** The molecular geometry of **2,4-Dimethylpyrrole** was optimized using the B3LYP hybrid density functional combined with the def2-TZVPPD basis set.
- **Vibrational Frequencies:** Scaled vibrational frequencies were calculated at the same B3LYP/def2-TZVPPD level of theory.
- **Torsional Barriers:** The rotational potentials for the methyl groups were evaluated at a higher level of theory, DLPNO-CCSD(T)/def2-QZVP, using the previously optimized geometries. This high-level calculation ensures accuracy for the internal rotational contributions to the thermodynamic properties.
- **Property Calculation:** These computed parameters were then used to perform statistical calculations to derive ideal-gas thermodynamic properties like enthalpy, entropy, and Gibbs free energy.

#### Alternative Computational Methods

- **Hartree-Fock (HF):** This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[6][7] While computationally less expensive than more advanced methods, it neglects electron correlation, which can affect the accuracy of the results. It serves as a common baseline for comparison. The Hartree-Fock method is an iterative, self-consistent field (SCF) method.[8][9]
- **Coupled Cluster (CC):** Methods like the Coupled-Cluster with Singles and Doubles and perturbative Triples [CCSD(T)], as used for the methyl torsional barriers, are considered a "gold standard" in quantum chemistry for their high accuracy, though they are computationally very demanding.

#### Experimental Protocol: Thermophysical Property Measurement

The experimental data for comparison was obtained through precise thermophysical measurements[5]:

- **Heat Capacity:** Saturated liquid heat capacity was measured over a wide temperature range (approximately 315 K to 550 K).
- **Vapor Pressure and Enthalpy of Combustion:** Vapor pressures were measured for **2,4-dimethylpyrrole**, and its enthalpy of combustion was determined using oxygen-bomb calorimetry.
- **Ideal-Gas Properties:** The experimental measurements were combined with literature values to derive the thermodynamic properties in the ideal-gas state for an extended temperature range.

## Performance Comparison: Calculated vs. Experimental Data

The primary goal of these calculations was to determine the ideal-gas thermodynamic properties. The following tables summarize the comparison between computed values and those derived from experimental measurements for **2,4-Dimethylpyrrole** and related compounds at 298.15 K. This comparison allows for an assessment of the accuracy of the B3LYP/def2-TZVPPD level of theory.

Table 1: Comparison of Ideal-Gas Molar Enthalpy at 298.15 K

Compound	Calculated $H^\circ(g)$ (kJ·mol <sup>-1</sup> )	Experimental $H^\circ(g)$ (kJ·mol <sup>-1</sup> )	Difference (%)
Pyrrole	108.5	108.3 ± 0.7	0.18
2,4-Dimethylpyrrole	15.3	14.8 ± 1.1	3.38
2,5-Dimethylpyrrole	20.3	19.3 ± 1.0	5.18

Data sourced from reference[5].

Table 2: Comparison of Ideal-Gas Molar Entropy at 298.15 K

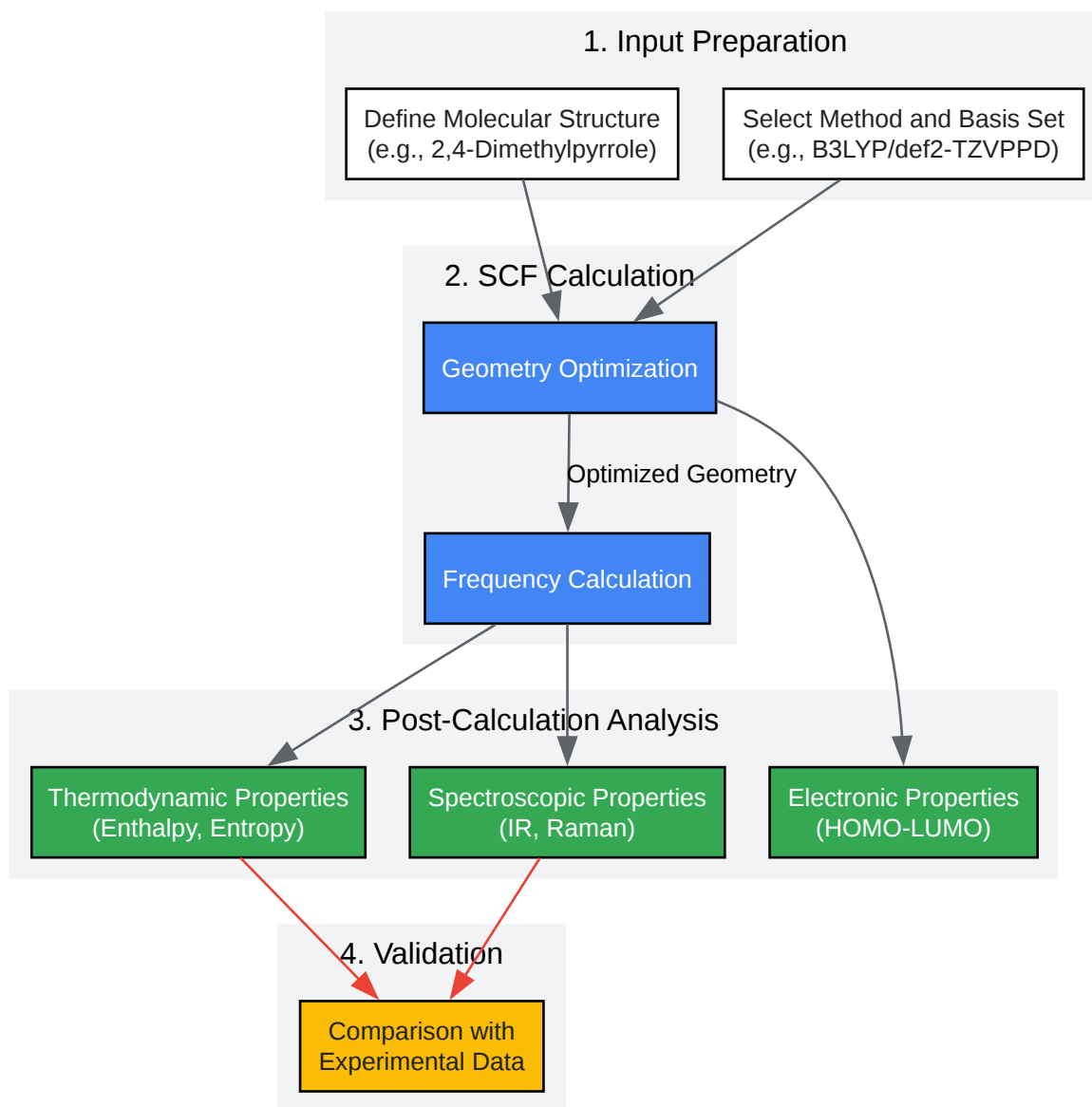
Compound	Calculated $S^\circ(g)$ ( $J \cdot K^{-1} \cdot mol^{-1}$ )	Experimental $S^\circ(g)$ ( $J \cdot K^{-1} \cdot mol^{-1}$ )	Difference (%)
Pyrrole	272.1	$272.3 \pm 0.3$	-0.07
2,4-Dimethylpyrrole	344.0	$344.7 \pm 1.1$	-0.20
2,5-Dimethylpyrrole	335.5	$335.9 \pm 0.7$	-0.12

Data sourced from reference[5].

As the data indicates, there is an excellent agreement between the computed ideal-gas properties and those derived from experimental thermophysical measurements, with most differences being well under 1% for entropy.[5] This demonstrates that the chosen DFT protocol is highly effective for predicting the thermodynamic properties of substituted pyrroles.

## Visualization of the Computational Workflow

The following diagram illustrates the logical workflow of a typical quantum chemical calculation used to predict molecular properties.



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Caption: Workflow for Quantum Chemical Property Prediction.

## Conclusion

The comparison between high-level DFT calculations and precise experimental measurements shows excellent accord for the thermodynamic properties of **2,4-Dimethylpyrrole**.<sup>[5]</sup> The B3LYP functional paired with the def2-TZVPPD basis set provides a reliable and accurate methodology for predicting the ideal-gas entropies and enthalpies of substituted pyrroles. This level of agreement validates the use of this computational approach for investigating related

molecules where experimental data may be unavailable, making it a valuable tool in chemical research and development.

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